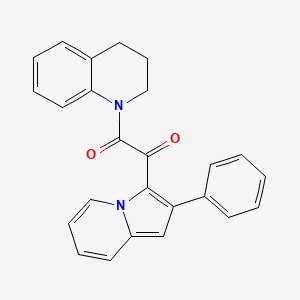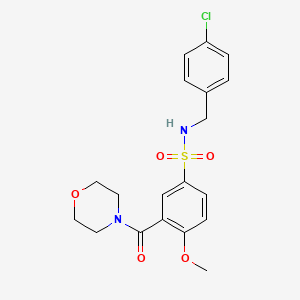
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxo-1-(2-phenyl-3-indolizinyl)ethanone
Overview
Description
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxo-1-(2-phenyl-3-indolizinyl)ethanone is a useful research compound. Its molecular formula is C25H20N2O2 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.152477885 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multicomponent Condensation Reactions
Research by Chebanov et al. (2008) on multicomponent condensations involving 5-aminopyrazoles, dimedone, and aldehydes highlights the regio- and chemoselective synthesis of tricyclic condensation products, including pyrazoloquinolinones and pyrazoloquinazolinones. These reactions provide pathways to various tricyclic structures, potentially including compounds structurally related to 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxo-1-(2-phenyl-3-indolizinyl)ethanone, demonstrating the compound's relevance in synthesizing complex heterocyclic structures (Chebanov et al., 2008).
Anti-Cancer Applications
A study by Via et al. (2008) discovered a new anilino-3H-pyrrolo[3,2-f]quinoline derivative with high antiproliferative activity, acting through DNA intercalation and cell cycle inhibition. This research underscores the potential of quinoline derivatives, related to this compound, in developing anti-cancer therapies (Via et al., 2008).
Fluorescent Probe Development
Park et al. (2015) reported the synthesis of indolizino[3,2-c]quinolines, demonstrating their potential as fluorescent probes due to their unique optical properties. This indicates the utility of structurally related compounds in biomedical imaging and as tools in biological research (Park et al., 2015).
Catalytic Behavior and Reactivity
Sun et al. (2007) synthesized N-(1-(6-(quinoxalin-2-yl)pyridine-2- yl)ethylidene)benzenamines and investigated their coordination with iron(II) and cobalt(II) dichloride, demonstrating the catalytic potential of quinoline derivatives in ethylene reactivity. This suggests possible catalytic applications for compounds like this compound in polymer chemistry (Sun et al., 2007).
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-phenylindolizin-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c28-24(25(29)27-16-8-12-19-11-4-5-14-22(19)27)23-21(18-9-2-1-3-10-18)17-20-13-6-7-15-26(20)23/h1-7,9-11,13-15,17H,8,12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRIMAMQYWSBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C(=O)C3=C(C=C4N3C=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4593910.png)
![2-[[2-(3-bromo-N-methylsulfonylanilino)acetyl]amino]benzamide](/img/structure/B4593917.png)
![(5Z)-5-{[2,5-DIMETHYL-1-(2-METHYL-4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4593923.png)
![11,13-dimethyl-4-thiophen-2-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid](/img/structure/B4593937.png)

![ETHYL 2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETATE](/img/structure/B4593951.png)
![4-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4593965.png)

![4-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4593980.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4593990.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-thienyl)pyrrolidine](/img/structure/B4593995.png)
METHANONE](/img/structure/B4594001.png)
![N-phenyl-2-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4594014.png)

